

Comparative Guide: Structure-Activity Relationship of -Trimethylbenzamide Analogs

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Compound of Interest

Compound Name:	<i>n,n,3-Trimethylbenzamide</i>
CAS No.:	6935-65-5
Cat. No.:	B1346823

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Executive Summary

-Trimethylbenzamide represents the "dimethyl" variant of the meta-toluamide insect repellent class. SAR analysis reveals that while this compound exhibits potent initial spatial repellency, it falls short of the diethyl analog (DEET) regarding duration of protection.

This guide explores the delicate balance between vapor pressure (volatility) and lipophilicity (skin retention/receptor affinity). The data indicates that extending the amide alkyl chain from methyl (

-dimethyl) to ethyl (

-diethyl) optimizes this balance, while further extension to propyl or butyl diminishes efficacy due to reduced volatility and steric hindrance.

Chemical Identity & Structural Context[1][2]

To understand the SAR, we must first define the core scaffold and the specific analog in question.

Feature	-Trimethylbenzamide (Subject)	DEET (Gold Standard)
IUPAC Name	-dimethyl-3-methylbenzamide	-diethyl-3-methylbenzamide
Common Abbr.	DMT (Dimethyl-m-toluamide)	DEET
Amide Substituents	Two Methyl groups ()	Two Ethyl groups ()
Ring Substitution	Meta-methyl (Position 3)	Meta-methyl (Position 3)
Key Characteristic	High Volatility, Short Duration	Balanced Volatility, Long Duration

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzamide repellents is governed by two primary vectors: the Amide Nitrogen Substituents and the Phenyl Ring Substitution.

A. The "Goldilocks" Effect of Amide Alkyl Chains

The transition from

-dimethyl (the subject) to

-diethyl (DEET) illustrates a critical physicochemical threshold.

- -Dimethyl (-Trimethylbenzamide):
 - Mechanism: High vapor pressure leads to a rapid "burst" of spatial repellency.
 - Limitation: Rapid evaporation rate follows Raoult's Law, resulting in a significantly shorter Complete Protection Time (CPT). It leaves the skin surface too quickly to provide the 6-8 hour window required for field use.

- Receptor Interaction: The smaller steric footprint allows binding to Odorant Receptors (ORs), but the residence time is low.
- -Diethyl (DEET):
 - Optimization: The ethyl chains increase lipophilicity (), enhancing skin retention without abolishing volatility. This creates a sustained release mechanism.
 - Steric Fit: The diethyl moiety provides the optimal steric bulk to block the insect octopamine receptor pore or induce conformational confusion in ORs.
- -Dipropyl & Higher:
 - Decline: As chain length increases beyond ethyl, vapor pressure drops below the threshold required for effective spatial repellency (preventing landing). The compound becomes too lipophilic, partitioning into the skin rather than evaporating to form a vapor barrier.

B. Ring Isomerism (Ortho, Meta, Para)

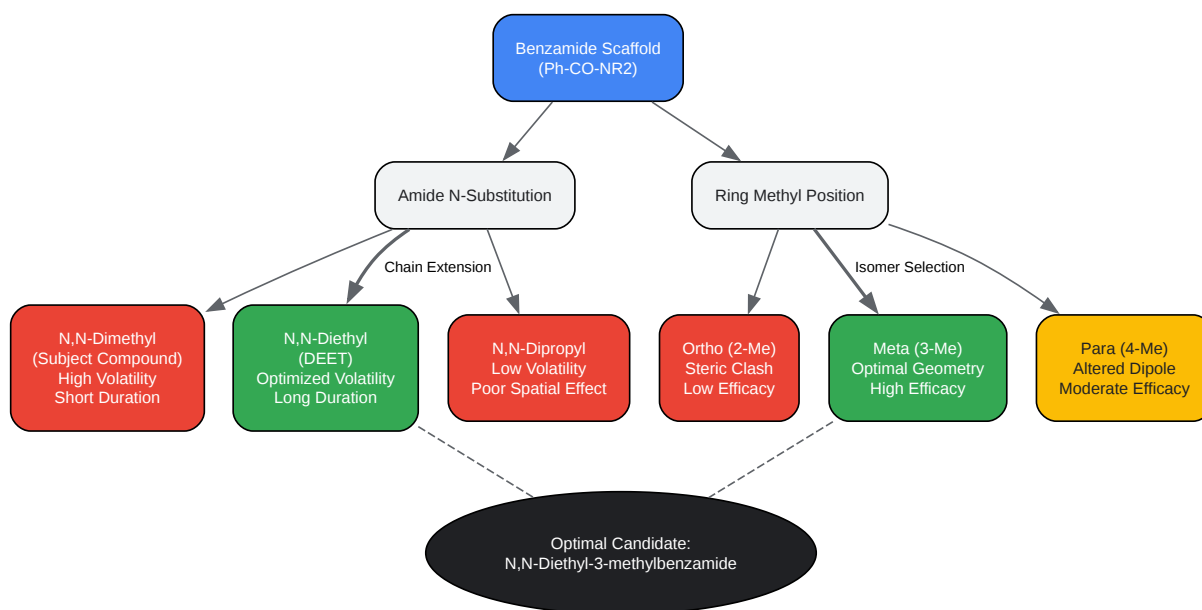
The position of the methyl group on the benzene ring (the "3" in

-trimethylbenzamide) is non-negotiable for maximum efficacy.

- Meta (Position 3): The most active isomer.[1] It provides the correct rotational freedom for the amide group relative to the aromatic ring.
- Ortho (Position 2): Steric hindrance between the ring-methyl and the amide group forces the amide out of planarity, reducing receptor binding affinity.
- Para (Position 4): Reduces efficacy, likely due to the linear symmetry altering the dipole moment and interaction with the hydrophobic pocket of the receptor.

Visualization: SAR Logic Tree

The following diagram illustrates the decision logic in optimizing the benzamide scaffold.



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Caption: SAR optimization logic showing why the diethyl/meta combination (DEET) outperforms the dimethyl/ortho/para analogs.

Comparative Performance Review

The following table contrasts

-trimethylbenzamide against the standard (DEET) and a modern alternative (Picaridin).

Parameter	-Trimethylbenzamide (DMT)	DEET (Standard)	Picaridin (Alternative)
Molecular Weight	163.22 g/mol	191.27 g/mol	229.32 g/mol
Vapor Pressure	High (> 2.0 mPa @ 25°C)	Moderate (~0.23 mPa @ 25°C)	Low
Protection Time (CPT)	< 2 Hours (Rapid evaporation)	6–8 Hours (Sustained)	6–8 Hours
Min.[2] Effective Dose (MED)	~0.08 mg/cm ² (Initial)	0.02–0.04 mg/cm ²	~0.03 mg/cm ²
Skin Absorption	High (Small molecule)	Moderate	Low
Plasticizer Effect	High (Solvent-like)	High (Melts plastics)	Low (Safe on gear)

Key Insight: While the MED of the trimethyl analog is comparable to DEET initially, its effective duration is severely compromised by its volatility. It requires frequent re-application, increasing the total toxicological load on the user.

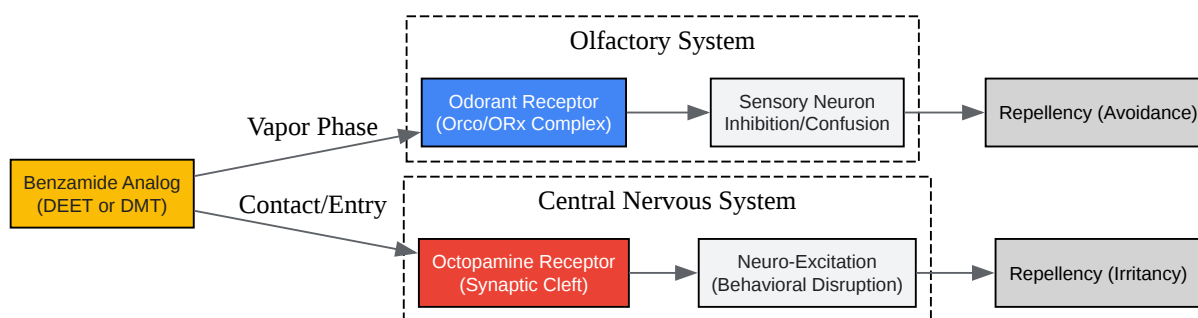
Mechanism of Action (Molecular Targets)

Understanding why these analogs work requires looking at the molecular targets in the insect (specifically *Aedes aegypti* and *Anopheles gambiae*).

- Odorant Receptor (OR) Inhibition:
 - Benzamides bind to the co-receptor Orco or specific ORs (e.g., AgOrco), scrambling the insect's ability to detect host cues (lactic acid,).
 - SAR Impact: The
 - diethyl group of DEET fits the hydrophobic pocket of the receptor more tightly than the smaller
 - dimethyl group of the trimethyl analog.

- Octopamine Receptor Modulation:
 - These compounds act as negative modulators of octopamine receptors (insect equivalent of norepinephrine), causing neuroexcitation or confusion.
 - SAR Impact: Neurophysiological studies show that while both analogs interact here, the lipophilicity of the diethyl chain aids in penetrating the insect nerve sheath.

Visualization: Molecular Pathway



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Caption: Dual-action mechanism targeting olfactory confusion (vapor) and CNS disruption (contact).

Experimental Protocols

To validate the SAR differences between

-trimethylbenzamide and DEET, the following self-validating protocols are recommended.

Protocol A: Human Arm-in-Cage Test (WHO Standard)

Measures Complete Protection Time (CPT).

- Preparation: Select 50 host-seeking female *Aedes aegypti* mosquitoes (sucrose-starved for 12h).

- Application: Apply -trimethylbenzamide to one forearm and DEET to the other at 1.0 mg/cm² (ethanol vehicle).
- Exposure: Insert arm into cage for 3 minutes every 30 minutes.
- Endpoint: Record the time until the first confirmed bite (followed by a second bite within the same exposure period).
- Validation: A control arm (ethanol only) must receive >10 landings in 30 seconds to validate mosquito avidity.

Protocol B: In Vitro Evaporation Rate (Gravimetric)

Explains the volatility difference.

- Setup: Place 100 mg of each analog on a filter paper substrate in a temperature-controlled chamber (27°C, 60% RH).
- Measurement: Weigh the substrate every 15 minutes using a microbalance.
- Calculation: Plot Mass Loss vs. Time.
- Expected Result: The trimethyl analog will show a significantly steeper slope (faster mass loss) than DEET, correlating directly with the shorter CPT observed in Protocol A.

References

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